molecular formula C27H23N3O3 B5055288 N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide

Cat. No.: B5055288
M. Wt: 437.5 g/mol
InChI Key: AHMNNHBCNDCXPG-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide, also known as AMPPAA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to a class of molecules known as pyrazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide is not fully understood, but it is thought to act through the inhibition of inflammatory pathways and the modulation of cellular signaling pathways. It has also been shown to bind to specific receptors in the body, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its potential use in cancer imaging, as it has been shown to selectively bind to certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide in scientific research is its versatility. It has been shown to possess a wide range of biological activities, which makes it useful for investigating a variety of different research questions. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are many potential future directions for research on N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide. One area of interest is its potential use in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further investigation into its anti-tumor effects may lead to the development of new cancer therapies. Finally, continued research into the mechanism of action of this compound may provide new insights into cellular signaling pathways and lead to the development of new drugs for a variety of different conditions.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide involves a series of chemical reactions that begin with the condensation of 4-acetylphenylhydrazine with 4-methoxybenzaldehyde to form a pyrazole intermediate. This intermediate is then reacted with phenylacrylic acid to produce this compound. The synthesis of this compound has been optimized to maximize yield and purity, and it is now readily available for use in scientific research.

Scientific Research Applications

N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been investigated for its potential use as a diagnostic tool in cancer imaging. These properties make it a promising candidate for use in scientific research and drug development.

Properties

IUPAC Name

(Z)-N-(4-acetylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-19(31)20-8-13-23(14-9-20)28-26(32)17-12-22-18-30(24-6-4-3-5-7-24)29-27(22)21-10-15-25(33-2)16-11-21/h3-18H,1-2H3,(H,28,32)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMNNHBCNDCXPG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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